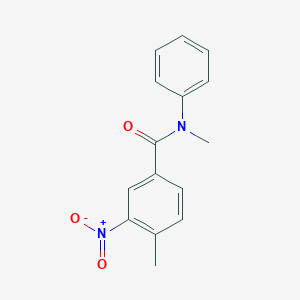

N,4-dimethyl-3-nitro-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N,4-dimethyl-3-nitro-N-phenylbenzamide often involves complex reactions, including acylation and catalytic hydrogenation. For instance, one study described the synthesis of related benzamide compounds through reactions involving specific reagents and conditions to achieve the desired product, ensuring high yields and purity (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound has been analyzed through X-ray crystallography, revealing detailed geometric configurations. These studies often highlight the planarity and rotational conformations of various functional groups within the molecule. For example, research by Arslan, Kazak, and Aydın (2015) used X-ray diffraction techniques to determine the structure of related compounds, comparing experimental data with theoretical calculations to validate the findings (Arslan et al., 2015).

Chemical Reactions and Properties

The chemical behavior of this compound and similar compounds includes various reactions, such as demethylation processes. Constantino, Rosa, and Iley (1992) investigated the microsomal demethylation of N,N-dimethylbenzamides, providing insights into the reaction mechanisms and kinetic aspects of these transformations (Constantino et al., 1992).

Physical Properties Analysis

The physical properties of this compound and related molecules, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Studies like those conducted by Wardell, Low, and Glidewell (2007) have elucidated the crystal structures and provided data on the physical characteristics of similar compounds (Wardell et al., 2007).

科学的研究の応用

Synthesis and Structural Characterisation

Research on similar nitrobenzamide compounds emphasizes their synthesis and characterization, highlighting their potential in materials science and chemistry. For instance, the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds have been detailed, showcasing their experimental and theoretical properties such as molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015). These foundational studies are crucial for understanding the chemical behavior and potential applications of similar compounds, including N,4-dimethyl-3-nitro-N-phenylbenzamide.

Crystal Engineering and Molecular Interactions

Another area of research is crystal engineering, where nitrobenzamide compounds are utilized to understand molecular interactions and design novel crystal structures. Studies have explored the formation of molecular tapes via hydrogen bonds and halogen bonds, contributing to the field of crystal design and engineering (Saha, Nangia, & Jaskólski, 2005). Such research can inform the development of new materials with tailored properties.

Electro-organic Synthesis

Research into the electrochemical properties of nitrobenzamide compounds, such as the cathodic dimerization of 4-nitrobenzylbromide, indicates potential applications in electro-organic synthesis (He, Watts, Marken, & Haswell, 2005). This field explores the conversion of simple organic compounds into more complex structures through electrochemical reactions, which could be relevant for synthesizing derivatives of this compound.

Advanced Oxidation Processes

The study of advanced oxidation mechanisms, such as the degradation of nitrobenzene using MnCo2O4/g-C3N4, showcases the potential of nitrobenzamide compounds in environmental applications (Zheng et al., 2021). These processes are vital for treating water and wastewater, indicating that similar compounds could be used as catalysts or reactants in pollutant degradation.

特性

IUPAC Name |

N,4-dimethyl-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11-8-9-12(10-14(11)17(19)20)15(18)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHJBVGAZGHZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)